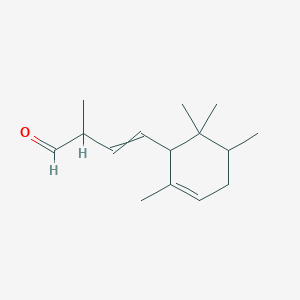
2-Methyl-4-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)but-3-enal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)but-3-enal is an organic compound with the molecular formula C14H22O. It is also known by other names such as β-Irone and 6-Methyl-β-ionone . This compound is characterized by its unique structure, which includes a cyclohexene ring with multiple methyl groups and an enal functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)but-3-enal typically involves the aldol condensation of suitable precursors. One common method involves the reaction of 2,6,6-trimethylcyclohex-2-en-1-one with acetaldehyde under basic conditions to form the desired enal . The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-Methyl-4-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)but-3-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enal group to an alcohol or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the enal group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Methyl-4-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)but-3-enal has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its role as a fragrance compound and its interactions with biological receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
作用機序
The mechanism of action of 2-Methyl-4-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)but-3-enal involves its interaction with specific molecular targets. In the context of its fragrance properties, the compound binds to olfactory receptors in the nasal epithelium, triggering a signal transduction pathway that results in the perception of smell . Additionally, its chemical reactivity is governed by the presence of the enal group, which can participate in various nucleophilic and electrophilic reactions.
類似化合物との比較
Similar Compounds
β-Irone: A structurally similar compound with a different substitution pattern on the cyclohexene ring.
6-Methyl-β-ionone: Another isomer with a similar molecular formula but different structural arrangement.
β-Methylionone: A related compound with variations in the position of the methyl groups.
Uniqueness
2-Methyl-4-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)but-3-enal is unique due to its specific substitution pattern and the presence of the enal functional group, which imparts distinct chemical reactivity and olfactory properties .
特性
CAS番号 |
58102-03-7 |
|---|---|
分子式 |
C15H24O |
分子量 |
220.35 g/mol |
IUPAC名 |
2-methyl-4-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)but-3-enal |
InChI |
InChI=1S/C15H24O/c1-11(10-16)6-9-14-12(2)7-8-13(3)15(14,4)5/h6-7,9-11,13-14H,8H2,1-5H3 |
InChIキー |
XEBQQAUROPQIDV-UHFFFAOYSA-N |
正規SMILES |
CC1CC=C(C(C1(C)C)C=CC(C)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


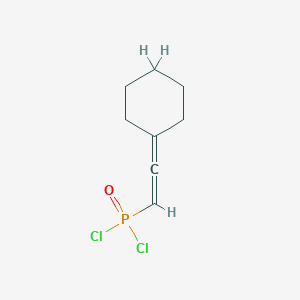
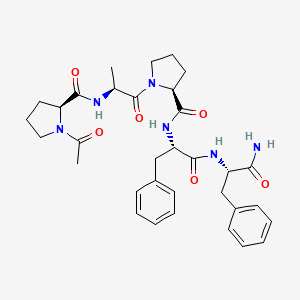
![2,3,8,9-Tetraphenylpyrazino[2,3-F]quinoxaline](/img/structure/B14615945.png)
![Acetamide, N,N'-[(4-nitrophenyl)methylene]bis[2,2-dichloro-](/img/structure/B14615952.png)
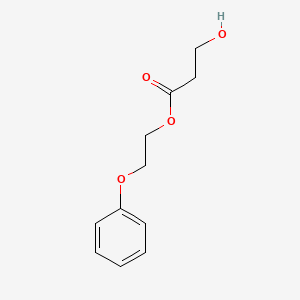

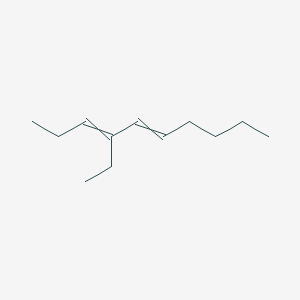
![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(3-cyclohexylpropyl)piperidine](/img/structure/B14615981.png)
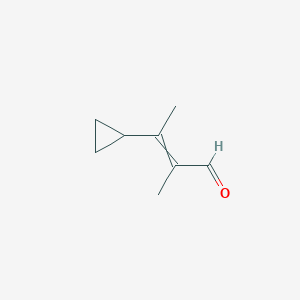



![5-[2-(Furan-2-yl)ethenyl]furan-2-carbaldehyde](/img/structure/B14616005.png)
![2-[(2-Fluorophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14616007.png)
